Physicochemical properties of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
Physicochemical properties of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane
The following is an in-depth technical guide on 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane , designed for researchers and drug development professionals.
Physicochemical Profile, Synthesis Protocols, and Stability Analysis
Executive Summary
2-Hexyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 5420-94-0 / Analogous Ref: 3299-32-9 for core ring) is a lipophilic cyclic ketal derived from the condensation of 2-octanone and 2,3-butanediol .[1] Characterized by its stability in basic media and hydrolytic lability in acidic environments, this compound serves as a critical structural motif in two primary domains:[1]
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Fragrance & Flavor Chemistry: As a "pro-fragrance" that slowly releases volatile ketones (2-octanone) and diols upon exposure to environmental acidity or enzymatic cleavage.
-
Organic Synthesis: As a robust protecting group for 1,2-diols or ketones during multi-step syntheses involving basic or nucleophilic reagents (e.g., Grignard reactions).
This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and stability mechanisms.
Molecular Identity & Structural Analysis
The molecule is a 1,3-dioxolane ring substituted at the 2, 4, and 5 positions.[1] Its physicochemical behavior is governed by the steric bulk of the hexyl chain and the stereochemistry of the methyl groups.
| Attribute | Detail |
| IUPAC Name | 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane |
| Molecular Formula | |
| Molecular Weight | 200.32 g/mol |
| SMILES | CCCCCCC1(OC(C)C(C)O1)C |
| Key Functional Group | Cyclic Ketal (1,3-Dioxolane) |
| Stereochemistry | Exists as a mixture of diastereomers (cis/trans) due to chiral centers at C4/C5 and the pro-chiral center at C2.[1][2][3] |
Stereochemical Implications
The precursor, 2,3-butanediol , typically exists as a mixture of meso, (
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Cis-isomers: Methyl groups at C4/C5 are on the same face; typically higher boiling points due to dipole alignment.[1]
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Trans-isomers: Methyl groups are on opposite faces; often thermodynamically favored in acid-catalyzed equilibrium.[1]
Physicochemical Properties
Note: Values marked with (
Quantitative Profile
| Property | Value | Confidence/Method |
| Boiling Point | 225°C ± 10°C | Predicted (Joback Method) |
| Density | 0.905 - 0.915 g/cm³ | Analog Comparison (2-Hexyl-1,3-dioxolane) |
| Refractive Index ( | 1.425 - 1.435 | Estimated |
| LogP (Octanol/Water) | 4.1 - 4.3 | High Lipophilicity (XLogP3) |
| Flash Point | ~95°C | Closed Cup (Estimated) |
| Water Solubility | < 50 mg/L | Hydrophobic |
| Vapor Pressure | ~0.05 mmHg @ 25°C | Low Volatility |
Solubility Profile
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Soluble in: Ethanol, Diethyl Ether, Chloroform, n-Hexane.[1]
-
Insoluble in: Water, Glycerol.
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Partitioning: The high LogP (>4.0) indicates strong affinity for lipid bilayers, making it a candidate for membrane-permeable prodrug formulations.[1]
Synthesis & Manufacturing Protocol
The synthesis utilizes a reversible acid-catalyzed condensation (ketalization). Water removal is the rate-determining factor for yield optimization.[1]
Reaction Pathway
Reactants: 2-Octanone (Methyl Hexyl Ketone) + 2,3-Butanediol.[1] Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15 (heterogeneous).[1] Solvent: Toluene or Benzene (for azeotropic distillation).
Step-by-Step Protocol (Self-Validating)
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Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 2-Octanone (1.0 eq, 128.2 g) and 2,3-Butanediol (1.2 eq, 108.1 g).
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Catalysis: Add pTSA (0.01 eq, ~1.7 g).
-
Solvent: Add Toluene (200 mL) to facilitate water removal.
-
Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap.
-
Validation Point: Theoretical water yield is 18 mL per mole. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]
-
-
Quench: Cool to room temperature. Wash with saturated
(2x 50 mL) to neutralize acid.-
Why: Neutralization prevents hydrolysis during workup.
-
-
Purification: Dry organic layer over
. Remove toluene via rotary evaporation. -
Distillation: Perform fractional vacuum distillation (e.g., 10 mmHg) to isolate the product from unreacted ketone.
Visualization: Synthesis Workflow
Figure 1: Acid-catalyzed condensation pathway utilizing azeotropic water removal to drive equilibrium forward.[1]
Stability & Reactivity Analysis
Understanding the hydrolysis kinetics is vital for applications requiring controlled release.
Hydrolytic Stability
Dioxolanes are stable in basic and neutral media (pH 7-14) but degrade in acidic conditions.[1]
-
Mechanism: Protonation of the ether oxygen
Ring opening Formation of Hemiketal Release of Ketone + Diol. -
Kinetics: The presence of the hexyl group (steric bulk) at C2 slows hydrolysis compared to unsubstituted dioxolanes, providing a "sustained release" profile.
Thermal Stability[2][5]
-
Stable up to ~200°C in the absence of acid.
-
Hazard: Like all ethers, prolonged exposure to air/light can form explosive peroxides. Store under nitrogen or with BHT (butylated hydroxytoluene) inhibitor.
Visualization: Hydrolysis Mechanism
Figure 2: Acid-mediated hydrolysis pathway governing the release of volatile ketone payloads.
Analytical Characterization (GC-MS)
For validation of purity and identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard.[1]
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Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]
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Retention Index (RI): Predicted RI ~1350-1450 (due to C6 chain and trimethyl substitution).[1]
-
Mass Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (
): m/z 200 (often weak). -
Base Peak: m/z 115 (Loss of hexyl chain, forming the stabilized dioxolanium cation).
-
Secondary Fragments: m/z 43 (Acetyl), m/z 85 (Hexyl).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102967, 2,4,5-Trimethyl-1,3-dioxolane.[1] Retrieved from [Link][4]
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The Good Scents Company (2024). 2-Hexyl-1,3-dioxolane Flavor and Fragrance Data.[1] Retrieved from [Link]
-
Clary, J. et al. (2013). Assessment of 2,3-butanediol derivatives for fuel and flavor applications. Industrial & Engineering Chemistry Research.[5] (Contextual grounding for 2,3-butanediol ketals).
-
Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.[1] (Standard protocol for Dioxolane formation/hydrolysis).
